6-(Pyrrolidin-1-ylmethyl)pyridine-2-carboxylic acid dihydrochloride
Description
Properties
IUPAC Name |
6-(pyrrolidin-1-ylmethyl)pyridine-2-carboxylic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.2ClH/c14-11(15)10-5-3-4-9(12-10)8-13-6-1-2-7-13;;/h3-5H,1-2,6-8H2,(H,14,15);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIKCOVFTDFLWGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=NC(=CC=C2)C(=O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Biological Activity
6-(Pyrrolidin-1-ylmethyl)pyridine-2-carboxylic acid dihydrochloride, with the CAS number 1332530-74-1, is a compound that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, particularly its antimicrobial and antiviral properties, supported by relevant research findings and data.
- Molecular Formula : C11H16Cl2N2O2
- Molecular Weight : 279.17 g/mol
- Hazard Class : Irritant
Antimicrobial Activity
Research indicates that pyridine derivatives, including this compound, exhibit significant antimicrobial properties. A study reviewed various pyridine compounds and highlighted their effectiveness against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Pyridine Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound 66 | Staphylococcus aureus | 56 ± 0.5% at 100 μg/mL |
| Compound 66 | Escherichia coli | 55 ± 0.5% at 100 μg/mL |
| Compound PA-1 | Staphylococcus aureus | 0.0048 mg/mL |
| Compound PA-1 | Escherichia coli | 0.0048 mg/mL |
The presence of the pyridine nucleus in these compounds has been associated with enhanced therapeutic properties, including antimicrobial efficacy against various pathogens such as S. aureus and E. coli .
Antiviral Activity
In the context of emerging viral threats, pyridine compounds have also been investigated for their antiviral properties. The structural characteristics of these compounds allow them to interact with viral proteins, potentially inhibiting viral replication.
A recent review noted that certain pyridine derivatives demonstrated promising antiviral activity against viruses such as SARS-CoV-2, making them candidates for further exploration in therapeutic applications .
Case Studies
- Antimicrobial Efficacy Study : A comprehensive study evaluated a series of pyridine derivatives, including our compound of interest, against various bacterial strains. The results indicated that modifications in the molecular structure significantly influenced the antimicrobial activity, with specific substitutions enhancing efficacy .
- Antiviral Potential : Another investigation focused on the antiviral potential of pyridine compounds in the context of COVID-19. The study found that certain derivatives exhibited significant inhibition of viral replication in vitro, highlighting their potential as therapeutic agents against viral infections .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Differences
The following table highlights key structural distinctions between the target compound and related derivatives:
Key Observations:
- Substituent Position and Type: The target compound’s pyrrolidine group at C6 distinguishes it from analogs with piperazine (e.g., 4-methylpiperazine in ) or methylamino-methyl substituents (e.g., ). These differences may affect steric hindrance and hydrogen-bonding capacity.
- Functional Groups : The carboxylic acid at C2 in the target compound contrasts with methyl esters (e.g., ) or halogenated/methoxylated pyrrolopyridines (e.g., ). Acidic groups enhance ionic interactions in biological systems, while esters may improve membrane permeability.
Pharmacological and Physicochemical Implications
- Dihydrochloride Salts: Both the target compound and methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride utilize dihydrochloride salts to improve aqueous solubility, a critical factor for drug delivery.
- Pyrrolidine vs. Piperazine: Pyrrolidine’s smaller ring size (5-membered vs. Piperazine derivatives often exhibit distinct pharmacokinetic profiles due to increased nitrogen content .
- Carboxylic Acid vs. Ester : The carboxylic acid group in the target compound could facilitate salt formation or ionic interactions, whereas esters (e.g., ) are typically prodrug forms designed for improved absorption.
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR): Confirm structural integrity via proton and carbon-13 NMR, focusing on pyrrolidine and pyridine ring signals.
- High-Performance Liquid Chromatography (HPLC): Quantify impurities using reverse-phase columns (C18) with UV detection at 254 nm.
- Mass Spectrometry (MS): Validate molecular weight (e.g., ESI-MS for [M+H]+ ion at m/z 236.14) .
How can Design of Experiments (DOE) optimize the synthesis of this compound?
Q. Advanced
- Factorial Design: Screen variables (e.g., reaction temperature, solvent ratio) to identify critical parameters. For example, a 2^3 factorial design reduces trials while isolating temperature as a yield-determining factor.
- Response Surface Methodology (RSM): Model nonlinear relationships (e.g., catalyst loading vs. reaction time) to maximize yield .
What computational strategies predict this compound’s reactivity in novel reactions?
Q. Advanced
- Quantum Chemical Calculations: Use density functional theory (DFT) to simulate transition states in nucleophilic substitution reactions involving the pyrrolidine moiety.
- Reaction Path Search Algorithms: Tools like GRRM or AFIR map potential energy surfaces to identify low-barrier pathways .
How should contradictory stability data under varying pH conditions be resolved?
Q. Advanced
- Systematic Stability Studies: Conduct accelerated degradation tests (pH 1–13, 40–60°C) with HPLC monitoring.
- Kinetic Modeling: Fit degradation data to zero/first-order models to identify pH-sensitive degradation pathways. Contradictions may arise from buffer-catalyzed hydrolysis, requiring DOE-based validation .
What storage conditions ensure long-term stability of this compound?
Q. Basic
- Temperature: Store at -20°C (powder) or -80°C (solution) to prevent thermal decomposition.
- Moisture Control: Use desiccants and airtight containers under inert gas (argon/nitrogen) .
What reactor design considerations are critical for scaling up synthesis?
Q. Advanced
- Mixing Efficiency: Optimize impeller design (e.g., Rushton turbines) to ensure homogeneous distribution of reagents.
- Heat Transfer: Jacketed reactors with PID-controlled cooling mitigate exothermic side reactions.
- Residence Time Distribution (RTD): Characterize flow patterns to minimize byproduct formation in continuous systems .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
